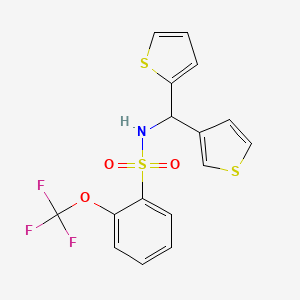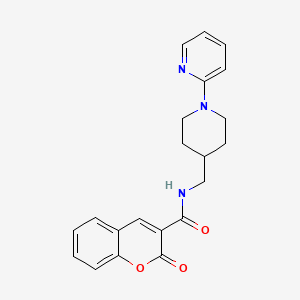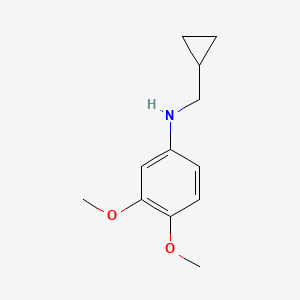![molecular formula C23H19NO5 B2668922 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid CAS No. 2241130-31-2](/img/structure/B2668922.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol .
Wissenschaftliche Forschungsanwendungen
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
Uniqueness
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid is unique due to its specific structural features and reactivity. The presence of the hydroxyl group and the Fmoc-protected amino group allows for versatile chemical modifications and applications in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of deprotection .
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-21(22(26)27)14-9-11-15(12-10-14)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFYBPPLANNTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(3-NITROPHENYL)FURAN-2-CARBOTHIOYL]MORPHOLINE](/img/structure/B2668841.png)
![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![methyl 2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate](/img/structure/B2668844.png)



![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)


![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)
![2-(2,8-Dioxaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2668860.png)
